molecular formula C9H10F4N2 B13048221 (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13048221
M. Wt: 222.18 g/mol
InChI Key: IHHNLURTBDNCKE-SSDOTTSWSA-N
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Description

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine derivative featuring a fluorinated aromatic ring. Its structure includes a 2-fluoro substituent and a 3-trifluoromethyl group on the phenyl ring, attached to an ethane-1,2-diamine backbone in the (1S) configuration.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13/h1-3,7H,4,14-15H2/t7-/m1/s1

InChI Key

IHHNLURTBDNCKE-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach reported involves the condensation of 2-fluoro-3-(trifluoromethyl)benzaldehyde with ethylenediamine, followed by reduction and stereoselective resolution steps to obtain the (1S)-enantiomer with high purity. The key steps can be summarized as follows:

  • Step 1: Formation of Schiff Base Intermediate
    2-fluoro-3-(trifluoromethyl)benzaldehyde reacts with ethylenediamine under controlled conditions to form an imine (Schiff base) intermediate. This condensation is typically performed in anhydrous solvents to prevent hydrolysis.

  • Step 2: Reduction of the Imine
    The imine intermediate is reduced to the corresponding diamine. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation under mild conditions to avoid defluorination or degradation of the trifluoromethyl group.

  • Step 3: Resolution of Enantiomers
    Since the reaction produces a racemic mixture, chiral resolution techniques such as diastereomeric salt formation with chiral acids or chiral chromatography are employed to isolate the (1S)-enantiomer.

  • Alternative Routes
    Some protocols use nucleophilic addition reactions to fluorinated aromatic intermediates, followed by reductive amination to install the diamine functionality stereoselectively.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes Yield (%) Reference
Schiff base formation 2-fluoro-3-(trifluoromethyl)benzaldehyde + ethylenediamine, solvent: ethanol or methanol, room temperature to reflux Anhydrous conditions preferred to avoid hydrolysis 85-90
Imine reduction Sodium borohydride or catalytic hydrogenation (Pd/C, H2, 1-3 atm), solvent: methanol or ethanol, 0-25°C Mild conditions prevent defluorination 80-88
Enantiomeric resolution Chiral acid (e.g., tartaric acid) salt formation or chiral HPLC Critical for obtaining (1S)-enantiomer 40-50 (after resolution)

Mechanistic Insights and Stereochemical Control

The stereochemical outcome is governed primarily during the reduction step of the imine intermediate. The choice of reducing agent and reaction conditions influences the facial selectivity of hydride delivery to the imine carbon, thus determining the configuration of the resulting diamine. Catalytic hydrogenation with chiral catalysts or use of chiral auxiliaries can enhance enantioselectivity. Alternatively, resolution of racemic mixtures remains a practical approach given the complexity of asymmetric synthesis in this system.

Research Findings and Optimization Studies

  • Effect of Solvent and Temperature: Studies indicate that lower temperatures during reduction favor higher stereoselectivity and reduce side reactions such as defluorination or over-reduction.

  • Reducing Agent Selection: Sodium borohydride is preferred for its mildness and selectivity, but catalytic hydrogenation offers cleaner reactions with fewer byproducts when carefully controlled.

  • Purification Techniques: Post-reaction purification often involves recrystallization and chromatographic methods to remove impurities and separate enantiomers effectively.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Advantages Limitations
Imine formation Condensation of aldehyde with ethylenediamine in ethanol High yield, straightforward Sensitive to moisture
Imine reduction NaBH4 reduction or catalytic hydrogenation Mild conditions, good selectivity Requires careful control to avoid side reactions
Enantiomeric resolution Diastereomeric salt formation or chiral chromatography Access to pure (1S)-enantiomer Moderate yield loss during resolution
Alternative asymmetric synthesis Use of chiral catalysts or auxiliaries Potential for direct enantioselective synthesis More complex and costly

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibit promising anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved efficacy in targeting cancer cells. A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that similar structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This could open avenues for developing treatments for conditions such as Alzheimer's disease or multiple sclerosis .

Materials Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. The fluorinated groups impart unique properties that make these materials suitable for high-performance applications, including coatings and adhesives that require durability under harsh conditions .

Nanocomposites
Studies have investigated the use of this compound in the synthesis of nanocomposites. By functionalizing nanoparticles with this compound, researchers have achieved improved dispersion and interaction within polymer matrices, leading to enhanced mechanical properties and barrier performance .

Cosmetic Formulation

Skin Care Products
The compound's properties have also been explored in cosmetic formulations. Its ability to act as a stabilizer and emulsifier makes it a candidate for use in creams and lotions. The incorporation of this compound could enhance the sensory attributes of products while ensuring stability over time .

Experimental Studies
A recent study focused on developing topical formulations using this compound demonstrated its effectiveness in improving skin hydration and texture. The experimental design utilized response surface methodology to optimize formulations containing this compound, showing significant improvements in sensory properties compared to control formulations .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer ActivityEnhanced efficacy against cancer cell lines
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Materials ScienceFluorinated PolymersImproved thermal stability and chemical resistance
NanocompositesEnhanced mechanical properties and dispersion
Cosmetic FormulationSkin Care ProductsImproved stability and sensory attributes
Experimental StudiesSignificant improvements in hydration and texture

Mechanism of Action

The mechanism of action of (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

  • Positional Isomers: (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine () differs in the fluorine position (5- vs. 2-fluoro). This positional change may also alter dipole moments and binding affinities in biological systems. (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine () substitutes fluorine with chlorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could enhance lipophilicity (higher ClogP) but reduce electronic effects, impacting solubility and receptor interactions .

Substituent Effects: Fluorine vs. Trifluoromethyl

  • Trifluoromethyl Group : The -CF₃ group in the target compound is strongly electron-withdrawing, enhancing the aromatic ring’s stability and directing electrophilic substitution. This effect is shared with analogs like (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (), which has two -CF₃ groups, further increasing molecular rigidity and hydrophobicity .
  • In contrast, non-fluorinated analogs like (1S,2S)-1,2-bis(4-methoxyphenyl)ethylenediamine () exhibit electron-donating methoxy groups, increasing solubility but reducing metabolic stability .

Methylation of Amine Groups

  • N-Methylated Derivatives :
    • (1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine () demonstrates reduced amine basicity due to methylation, which may decrease hydrogen-bonding interactions but improve membrane permeability. The target compound’s primary amines offer higher reactivity for salt formation or coordination chemistry .

Stereochemical Considerations

  • Enantiomeric Effects : The (1S) configuration of the target compound contrasts with (1R,2R) or (1S,2S) stereoisomers in analogs like (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine (). Enantiomeric differences can lead to divergent biological activities, as seen in chiral catalysts or pharmaceuticals .

Physicochemical Properties

  • Lipophilicity: The target compound’s ClogP (calculated octanol-water partition coefficient) is expected to be higher than non-fluorinated diamines (e.g., piperazine derivatives in ) due to the -CF₃ group. This enhances lipid membrane penetration but may reduce aqueous solubility .
  • Melting/Boiling Points : While specific data are unavailable, analogs with -CF₃ groups (e.g., ) often exhibit higher melting points due to increased molecular symmetry and van der Waals interactions .

Biological Activity

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, with the molecular formula C9H10F4N2 and a molecular weight of 222.18 g/mol, is a fluorinated organic compound notable for its potential biological activities. The structural features of this compound, particularly the presence of a fluorinated aromatic ring and a diamine functional group, suggest it may interact with various biological targets, making it a candidate for pharmacological research.

  • CAS Number : 1213391-60-6
  • Molecular Weight : 222.18 g/mol
  • Molecular Formula : C9H10F4N2

Biological Activity

The biological activity of this compound has been investigated through computational models and experimental studies. These investigations suggest that the compound may possess significant pharmacological effects, particularly in anti-inflammatory and anticancer applications.

Structure-Activity Relationship (SAR)

Computational studies have indicated that compounds with similar structural motifs often exhibit significant biological activities. For example, fluorinated compounds are known to enhance lipophilicity, which may improve their ability to penetrate biological membranes and interact with cellular targets .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies are essential for evaluating its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HCT-1163.6 - 11.0Induces apoptosis; cell cycle arrest
MCF-73.6 - 11.0Induces apoptosis; p53-independent pathway
HeLaNot specifiedPotential apoptosis induction

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms independent of p53 pathways .

Interaction Studies

Interaction studies using techniques such as docking simulations and binding affinity assays have been conducted to elucidate the mechanism of action of this compound. These studies indicate that the compound may bind effectively to specific targets involved in tumor progression and inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that highlight its versatility as a fluorinated amine:

  • Fluorination Reactions : Introduction of fluorine atoms into aromatic compounds.
  • Amine Coupling Reactions : Formation of the diamine structure through coupling reactions with appropriate amines.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing .

Q & A

Q. What are the recommended handling and storage protocols for (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine to ensure stability and safety in laboratory settings?

Methodological Answer:

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation exposure. Avoid contact with oxidizers, as fluorinated compounds may react unpredictably .
  • Storage: Store in a cool, dry environment (<25°C) in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Prolonged storage may increase hazards due to decomposition .
  • Disposal: Follow federal and local regulations for hazardous waste. Consult updated safety data sheets (SDS) for disposal guidelines, as degradation products may require specialized treatment .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR to confirm the positions of fluorine and trifluoromethyl groups. 13C^{13}\text{C}-NMR aids in verifying the aromatic and ethylenediamine backbone .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or EI-MS validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • Elemental Analysis: Combustion analysis (C, H, N) ensures stoichiometric purity, with deviations >0.4% indicating contamination .

Advanced Research Questions

Q. How can reductive alkylation be optimized to synthesize derivatives of this compound with enhanced lipophilicity?

Methodological Answer:

  • Reagent Selection: Sodium cyanoborohydride (NaBH3_3CN) in methanol or ethanol at pH 6–7 selectively reduces imine intermediates without attacking ester or fluorinated groups .
  • Lipophilicity Tuning: Introduce alkyl or aryl substituents (e.g., benzyl groups) to the ethylenediamine backbone. Measure ClogP values to predict bioavailability; derivatives with ClogP >2.5 show improved membrane permeability .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate products. Monitor by TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Q. What strategies can mitigate contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Metabolic Stability: Pre-treat compounds with liver microsomes (e.g., human CYP450 enzymes) to identify rapid degradation pathways. Modify vulnerable sites (e.g., amine groups) via acetylation or PEGylation .
  • Formulation Adjustments: Use lipid-based carriers (e.g., liposomes) to improve solubility and reduce off-target effects. Compare IC50_{50} values in cell lines versus pharmacokinetic profiles in animal models .
  • Data Normalization: Account for plasma protein binding differences using equilibrium dialysis. Adjust dosing regimens to match free drug concentrations across studies .

Q. What are the challenges in maintaining stereochemical integrity during the synthesis of (1S)-configured derivatives, and how can they be addressed?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
  • Stereoselective Catalysis: Employ asymmetric hydrogenation with Ru-BINAP catalysts to preserve the (1S) configuration during alkylation or acylation steps .
  • Degradation Prevention: Avoid prolonged exposure to light or heat (>40°C), which can induce racemization. Store intermediates at -20°C under argon .

Q. How does the introduction of fluorine atoms at specific positions influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF3_3) and fluoro (-F) groups deactivate the aromatic ring, directing nucleophilic attacks to the para position relative to the ethylenediamine chain. Kinetic studies show a 10-fold reduction in reaction rates compared to non-fluorinated analogs .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. Add crown ethers to enhance nucleophile accessibility in fluorinated systems .
  • Leaving Group Tuning: Replace chloride with tosylate or triflate groups to accelerate substitution. Fluorine’s electronegativity stabilizes negative charge buildup in SNAr mechanisms .

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